molecular formula C12H16N2O3 B12324230 AC-P-Amino-phe-ome

AC-P-Amino-phe-ome

Cat. No.: B12324230
M. Wt: 236.27 g/mol
InChI Key: DNSLMVHBZCGJNH-UHFFFAOYSA-N
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Description

AC-P-Amino-phe-ome, also known as N-acetyl-L-phenylalanine methyl ester, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an acetyl group at the N-terminus and a methyl ester group at the C-terminus. It is commonly used in peptide synthesis and serves as a model system for studying β-sheet structures in the gas phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-P-Amino-phe-ome typically involves the protection of the amino and carboxyl groups of phenylalanine. One common method is to treat phenylalanine methyl ester with acetic anhydride in the presence of triethylamine, resulting in the formation of N-acetyl-L-phenylalanine methyl ester . This reaction is carried out under mild conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of protective groups and selective deprotection steps is crucial in maintaining the integrity of the compound during large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

AC-P-Amino-phe-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of AC-P-Amino-phe-ome involves its interaction with specific enzymes and receptors. For example, as a substrate for pepsin, it binds to the active site of the enzyme, where the peptide bond is hydrolyzed. The presence of the acetyl and methyl ester groups influences the binding affinity and specificity of the compound . The molecular targets and pathways involved include the catalytic sites of proteases and other enzymes that recognize the phenylalanine residue .

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-tyrosine methyl ester
  • N-acetyl-L-tryptophan methyl ester
  • N-acetyl-L-leucine methyl ester

Uniqueness

AC-P-Amino-phe-ome is unique due to its specific structural features, such as the acetyl and methyl ester groups, which influence its reactivity and interaction with enzymes. Compared to other similar compounds, it exhibits distinct properties in terms of solubility, stability, and enzymatic activity .

Properties

IUPAC Name

methyl 2-acetamido-3-(4-aminophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSLMVHBZCGJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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